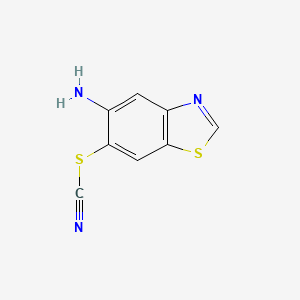

5-Amino-1,3-benzothiazol-6-yl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89899-12-7 |

|---|---|

Molecular Formula |

C8H5N3S2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

(5-amino-1,3-benzothiazol-6-yl) thiocyanate |

InChI |

InChI=1S/C8H5N3S2/c9-3-12-7-2-8-6(1-5(7)10)11-4-13-8/h1-2,4H,10H2 |

InChI Key |

QOUYPLYNOJXQPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=CS2)SC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate and Its Analogues

Historical Evolution of Benzothiazole (B30560) Synthesis Relevant to the Thiocyanate (B1210189) and Amino Substitution

The synthesis of the benzothiazole ring system dates back to A. W. Hofmann in 1887. researchgate.netresearchgate.net Since then, numerous synthetic routes have been developed, with many foundational methods still relevant for preparing substituted analogues. researchgate.netresearchgate.net Early and classical methods often relied on the cyclization of aniline (B41778) derivatives, which provided a robust framework for accessing a variety of substituted benzothiazoles.

One of the most fundamental and enduring methods for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of anilines with a thiocyanate source. This reaction, often referred to as the Hugerschoff reaction, involves treating an aryl amine with a thiocyanate salt (such as potassium, sodium, or ammonium (B1175870) thiocyanate) to form an arylthiourea intermediate. rjpbcs.comindexcopernicus.com This intermediate is then cyclized through oxidation to form the 2-aminobenzothiazole (B30445) ring. indexcopernicus.comderpharmachemica.com

The general pathway involves the reaction of a substituted aniline with a thiocyanate salt, typically in an acidic medium like glacial acetic acid. indexcopernicus.comderpharmachemica.com This forms the corresponding N-arylthiourea, which does not need to be isolated. Subsequent treatment with an oxidizing agent induces an intramolecular electrophilic cyclization onto the aromatic ring, followed by aromatization to yield the final benzothiazole product. Various substituted anilines can be used as starting materials to produce benzothiazoles with different substitution patterns on the benzene (B151609) ring. rjpbcs.comindexcopernicus.com For example, p-substituted anilines are commonly used to synthesize 6-substituted-2-aminobenzothiazoles. rjpbcs.comresearchgate.net

A key example of this classical route is the reaction of p-substituted anilines with ammonium thiocyanate, followed by oxidative cyclization, to yield 6-substituted-2-aminobenzothiazoles. rjpbcs.comresearchgate.net

Bromine plays a crucial role in the classical synthesis of 2-aminobenzothiazoles, acting as the oxidizing agent to facilitate the cyclization of the arylthiourea intermediate. researchgate.netindexcopernicus.com The reaction is typically carried out by adding bromine dissolved in a solvent like chloroform (B151607) or acetic acid to the reaction mixture containing the aniline and thiocyanate salt. indexcopernicus.comderpharmachemica.com The oxidative power of bromine enables the C-S bond formation necessary to close the thiazole (B1198619) ring. researchgate.net Numerous researchers, including Stuckwisch, Naim, and Li, have utilized bromine in conjunction with potassium or ammonium thiocyanate to cyclize substituted anilines into 2-amino-6-substituted benzothiazoles. rjpbcs.comresearchgate.netindexcopernicus.com

While effective, the use of liquid bromine presents handling challenges. This has led to the development of alternative reagents and catalysts.

**Thiocyanogen ((SCN)₂) **: This reagent, often generated in situ, has been used for the cyclization of substituted anilines to prepare compounds like 2-amino-5,6-dichlorobenzothiazole. rjpbcs.comresearchgate.net

Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) : This compound serves as a solid, manageable source of electrophilic bromine, minimizing the risks associated with handling molecular bromine and reducing the formation of brominated side products. rjpbcs.comresearchgate.net It has been successfully used for the one-pot synthesis of 2-aminobenzothiazoles from anilines and thiocyanates. rjpbcs.comresearchgate.net

Sulfuric Acid : In some procedures, strong acids like sulfuric acid can act as a catalyst for the cyclization of p-substituted anilines with sodium thiocyanate. rjpbcs.comresearchgate.net

Manganese Triacetate : As a one-electron oxidant, manganese triacetate has been introduced as a modern replacement for bromine or potassium ferricyanide (B76249) in the radical cyclization of substituted thioformanilides, often accelerated by microwave irradiation. rjpbcs.com

Table 1: Classical Reagents for Oxidative Cyclization of Anilines

| Reagent/Catalyst | Role | Typical Substrate | Reference |

|---|---|---|---|

| Bromine (Br₂) | Oxidizing Agent | p-Substituted Anilines | researchgate.netindexcopernicus.com |

| Thiocyanogen ((SCN)₂) | Cyclization Agent | Substituted Anilines | rjpbcs.comresearchgate.net |

| Benzyltrimethylammonium tribromide | Electrophilic Bromine Source | Arylthioureas | rjpbcs.comresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Catalyst | p-Substituted Anilines | researchgate.net |

Convergent and Divergent Synthetic Strategies to the 1,3-Benzothiazole Core

The synthesis of complex benzothiazole derivatives can be approached through either convergent or divergent strategies.

A divergent synthesis strategy begins with a common intermediate, a simple benzothiazole core, which is then elaborated in later steps to create a library of structurally related compounds. For example, one could synthesize 6-nitro-2-aminobenzothiazole as a key intermediate. The 2-amino group could be protected, followed by reduction of the nitro group at C-6 to an amine. This newly formed amino group could then be functionalized in various ways, while the 2-amino group is deprotected and modified separately, allowing for the creation of diverse analogues from a single precursor. nih.gov

A convergent synthesis strategy involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For the synthesis of 5-Amino-1,3-benzothiazol-6-yl thiocyanate, a convergent approach might involve preparing a pre-functionalized aniline, such as 3-amino-4-chloronitrobenzene, and coupling it with a thiocyanate source in a cyclization reaction. This approach builds complexity early and combines advanced intermediates, which can be more efficient for complex targets. Solid-phase synthesis methods have also been developed where amino acids are anchored to a resin, acylated, and then treated with reagents to form the benzothiazole ring, representing a convergent method for creating peptide-benzothiazole conjugates. mdpi.com

Regioselective Introduction of the Thiocyanate Group at the C-6 Position

The introduction of a thiocyanate (-SCN) group onto the benzothiazole ring is a key step in the synthesis of the target compound. This is typically achieved through electrophilic thiocyanation. The regioselectivity of this reaction is directed by the electronic properties of the benzothiazole nucleus and any existing substituents.

A direct and relevant method for producing a 6-thiocyanato benzothiazole involves the reaction of aniline with ammonium thiocyanate in the presence of bromine and acetic acid. rsc.org This reaction proceeds via the Hugerschoff synthesis, where the initial aniline is unsubstituted at the para-position. The cyclization and concurrent thiocyanation are directed to this position, leading directly to the formation of 2-amino-6-thiocyanatobenzothiazole. rsc.org This method is highly regioselective for the C-6 position when starting from aniline itself.

For an already formed benzothiazole ring, direct C-H thiocyanation can be employed. The benzothiazole ring system generally directs electrophilic substitution to the benzene portion of the molecule. The precise location (C-4, C-5, C-6, or C-7) depends on the reaction conditions and the directing effects of substituents already present on the ring. In the absence of strongly directing groups, thiocyanation of the benzothiazole core can be complex. However, methods for the regioselective thiocyanation of electron-rich arenes and heterocycles using ammonium thiocyanate with an oxidizing system (like K₂S₂O₈ or NO₂/O₂) have been developed, which could potentially be adapted. jchemlett.com For electron-rich aromatic systems, these reactions often show high regioselectivity for the para position. jchemlett.com

Strategies for Introducing the Amino Group at the C-5 Position

Introducing an amino group specifically at the C-5 position of a 6-thiocyanatobenzothiazole requires a carefully planned synthetic strategy, as direct amination is often difficult. Two primary strategies are plausible:

Starting with a Pre-functionalized Aniline : The most straightforward approach is to begin the benzothiazole synthesis with an aniline derivative that already contains a nitrogen-based functional group at the meta-position, which will become the C-5 position of the final product. A common precursor to an amino group is a nitro group (-NO₂) due to its strong electron-withdrawing nature and ease of reduction.

The synthesis could start with a 4-substituted-3-nitroaniline.

This aniline would undergo oxidative cyclization with a thiocyanate source (e.g., NH₄SCN and Br₂) to form a 2-amino-5-nitro-6-substituted-benzothiazole.

The final step would be the selective reduction of the nitro group at the C-5 position to the desired amino group, using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This approach has been successfully used to synthesize 5-amino-benzothiazole derivatives from their 5-nitro counterparts. nih.gov

Nucleophilic Aromatic Substitution (SNA_r_) : If a benzothiazole with a suitable leaving group (e.g., a halogen like bromine or chlorine) at the C-5 position is available, the amino group can be introduced via a nucleophilic aromatic substitution reaction. The benzothiazole ring is electron-deficient, which can facilitate SNA_r_ reactions, especially if activated by electron-withdrawing groups. The reaction would involve treating the 5-halo-benzothiazole derivative with an ammonia (B1221849) source or a protected amine (like an azide (B81097) followed by reduction) at elevated temperatures, often with a catalyst. nih.gov

Modern Catalyst Systems in the Synthesis of this compound

Modern organic synthesis has introduced a variety of advanced catalyst systems that offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. While the core strategies for forming the benzothiazole ring often remain the same, the reagents used to facilitate the transformations have evolved significantly.

Transition Metal Catalysis :

Copper (Cu) : Copper catalysts, such as Cu(OAc)₂, are effective for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.org Copper and palladium have also been used to catalyze the intramolecular C-S bond formation via cross-coupling between an aryl halide and a thiourea (B124793) functionality. indexcopernicus.com

Palladium (Pd) : Palladium catalysts, like Pd(OAc)₂, are used for the intramolecular oxidative cyclization of N-arylthioureas. nih.gov Pd/C has been employed for the ligand-free cyclization of o-iodothiobenzanilide derivatives under mild conditions. organic-chemistry.org

Ruthenium (Ru) and Nickel (Ni) : RuCl₃ and Ni(II) salts have proven to be efficient catalysts for the intramolecular oxidative C-H functionalization of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov The nickel-catalyzed method is particularly advantageous due to the lower cost and toxicity of the catalyst. nih.govresearchgate.net

Other Modern Reagents :

DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) : DDQ is a powerful oxidizing agent used for the intramolecular cyclization of thioformanilides to benzothiazoles at room temperature, proceeding via a thiyl radical mechanism. indexcopernicus.comorganic-chemistry.org

Hypervalent Iodine Reagents : These reagents can be used for direct nucleophilic sulfenylation and thiocyanation of phenol (B47542) ethers, showcasing their utility in C-S bond formation. jchemlett.com

Heterogeneous Catalysts : Systems like SnP₂O₇ and Bi₂O₃ nanoparticles have been developed as efficient, recyclable heterogeneous catalysts for the condensation of 2-aminothiophenols with aldehydes. mdpi.com

Table 2: Modern Catalysts in Benzothiazole Synthesis

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Cu(OAc)₂ | Condensation/C-S Coupling | Mild conditions, good yields | organic-chemistry.org |

| Pd(OAc)₂ or Pd/C | Intramolecular C-S Coupling | High efficiency, mild conditions | nih.govorganic-chemistry.org |

| RuCl₃ or Ni(II) salts | Oxidative C-H Functionalization | High yields, cheaper (Ni) | nih.gov |

| DDQ | Oxidative Cyclization | Ambient temperature, high yields | indexcopernicus.comorganic-chemistry.org |

| SnP₂O₇ / Bi₂O₃ NPs | Condensation (Heterogeneous) | Recyclable, efficient | mdpi.com |

Metal-Catalyzed Approaches (e.g., Pd-catalyzed C-H activation, Suzuki-Miyaura coupling on derivatives)

Metal-catalyzed reactions offer powerful tools for the synthesis and functionalization of the benzothiazole core. Palladium (Pd) catalysis, in particular, has been extensively utilized for C-H activation and cross-coupling reactions, enabling the introduction of various substituents with high efficiency and selectivity.

Palladium-Catalyzed C-H Activation:

Palladium-catalyzed C-H activation has emerged as a step-economical strategy for the synthesis of benzothiazoles from readily available starting materials like thiobenzanilides. bris.ac.uk This approach avoids the need for pre-functionalized substrates, a common requirement in traditional methods. acs.org The catalytic system often involves a palladium(II) catalyst, sometimes in conjunction with a copper(I) co-catalyst, to facilitate the intramolecular C-S bond formation through a C-H functionalization process. bris.ac.ukacs.org While direct C-H activation to introduce an amino group at the C5 position and a thiocyanate group at the C6 position of a pre-formed benzothiazole is challenging, this methodology is crucial for the initial construction of the benzothiazole ring from appropriately substituted anilines and thio-precursors. For instance, a substituted thiobenzanilide (B1581041) could undergo Pd-catalyzed cyclization to form the benzothiazole core. bris.ac.uk

Recent advancements have also demonstrated the synthesis of pyrazolo[5,1-b]benzothiazoles via Pd-catalyzed intramolecular C-H activation and C-S bond formation without the need for an additional oxidant. rsc.org This highlights the evolving efficiency of palladium catalysis in constructing fused benzothiazole systems. The development of bifunctional ligands has been instrumental in advancing Pd-catalyzed C-H activation of native substrates, addressing challenges of reactivity and selectivity. nih.gov

Suzuki-Miyaura Coupling on Derivatives:

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is particularly useful for the derivatization of benzothiazoles. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated benzothiazole with a boronic acid or ester. nih.gov For the synthesis of analogues of this compound, a key intermediate could be a di-halogenated benzothiazole, which can then be selectively functionalized. For example, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids to yield 2-amino-6-arylbenzothiazoles. nih.gov

A plausible strategy for derivatization could involve the Suzuki-Miyaura coupling of a 5-amino-6-halobenzothiazole with an aryl or alkyl boronic acid to introduce diversity at the 6-position. Subsequently, the amino group at the 5-position could be introduced or deprotected. The reaction conditions for Suzuki-Miyaura coupling on benzothiazole substrates have been optimized to achieve high yields, even for sterically hindered derivatives. researchgate.net

| Catalyst System | Substrate Example | Product Type | Key Features |

| Pd(II) / Cu(I) | Thiobenzanilides | 2-Substituted benzothiazoles | C-H functionalization/C-S bond formation bris.ac.uk |

| Pd(0) | 2-Amino-6-bromobenzothiazole | 2-Amino-6-arylbenzothiazoles | C-C bond formation, derivatization nih.gov |

Photocatalytic and Electrochemical Thiocyanation Methods

In recent years, photocatalytic and electrochemical methods have gained prominence as green and efficient alternatives for the synthesis of organic compounds, including the introduction of thiocyanate groups.

Photocatalytic Thiocyanation:

Visible-light photocatalysis offers a mild and sustainable approach for C-H functionalization. While direct photocatalytic thiocyanation of the C6 position of 5-aminobenzothiazole has not been extensively reported, related transformations suggest its feasibility. For instance, the photocatalytic formation of C-S bonds to form benzothiazoles via intramolecular cyclization has been demonstrated. nih.gov Mechanistic studies suggest that these reactions can proceed through either electrophilic or nucleophilic sulfur radicals, depending on the substrates and reaction conditions. nih.gov The thiocyanation of aryl compounds, including anilines, via C-H functionalization has been achieved using photocatalytic methods, which could potentially be adapted for the specific substitution pattern of the target compound.

Electrochemical Thiocyanation:

Electrosynthesis represents an environmentally benign method that avoids the use of chemical oxidants. researchgate.net The electrochemical synthesis of 2-aminobenzothiazole derivatives from anilines and ammonium thiocyanate has been reported, proceeding via a C-H thiolation route. researchgate.net This method is notable for being bromine-free and operating under mild conditions. researchgate.net Furthermore, electrochemical intramolecular dehydrogenative C-S bond formation has been developed for the synthesis of benzothiazoles from N-aryl thioamides, providing an external oxidant-free pathway. rsc.org

The direct electrochemical thiocyanation of the benzothiazole ring is also a viable strategy. For example, the electrochemical cyanation of benzothiazole derivatives has been successfully achieved, suggesting that similar electrochemical approaches could be employed for thiocyanation at specific positions on the benzothiazole nucleus, provided a suitable starting material and reaction conditions are chosen. doaj.orgresearchgate.net

| Method | Reagents/Conditions | Product Type | Advantages |

| Photocatalysis | Visible light, photocatalyst | C-S bond formation | Mild conditions, sustainable nih.gov |

| Electrosynthesis | Aniline derivatives, NH4SCN, electrolysis | 2-Aminobenzothiazoles | Bromine-free, green researchgate.net |

| Electrochemical C-S coupling | N-aryl thioamides, electrolysis | Benzothiazoles | External oxidant-free rsc.org |

Multicomponent Reactions (MCRs) for Derivatization and Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.gov 2-Aminobenzothiazoles are excellent substrates for MCRs, participating in the construction of various fused heterocyclic systems. nih.govnih.gov

For the derivatization of a 5-aminobenzothiazole scaffold, MCRs can be employed to introduce complex substituents at the amino group or to construct new fused rings. For example, the reaction of 2-aminobenzothiazole or its 6-substituted derivatives with indole-3-carbaldehyde and aryl isocyanides in the presence of an acid catalyst leads to the formation of 3-amino-2-(indol-3-yl)imidazo[2,1-b] researchgate.netresearcher.lifebenzothiazoles. nih.gov This demonstrates the potential of MCRs to rapidly build complex molecular architectures from a pre-functionalized benzothiazole core.

Another example is the pseudo-four-component reaction of a substituted 2-aminobenzothiazole, an aldehyde, and 4-hydroxycoumarin, which proceeds via a cascade of reactions including Knoevenagel condensation, condensation with the aminobenzothiazole, and a Diels-Alder reaction to afford complex fused systems. nih.gov Such strategies could be envisioned for the derivatization of this compound, where the 5-amino group acts as a nucleophilic component in an MCR.

| Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| 2-Aminobenzothiazole, indole-3-carbaldehyde, aryl isocyanides | P2O5/SiO2 | Imidazo[2,1-b] researchgate.netresearcher.lifebenzothiazole | nih.gov |

| 2-Aminobenzothiazole, aldehyde, 4-hydroxycoumarin | Sulfamic acid | Fused spiroheterocycles | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of sustainable solvents, catalyst-free conditions, and energy-efficient technologies like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of benzothiazoles. nih.gov The condensation of 2-aminothiophenols with aldehydes, a common method for benzothiazole synthesis, can be significantly enhanced under microwave conditions. nih.gov

Microwave irradiation has also been successfully applied to multicomponent reactions for the synthesis of thiazole derivatives, offering high yields in short reaction times. nih.gov For example, the synthesis of benzothiazolotriazine derivatives from 2-amino-6-substituted benzothiazoles was achieved in minutes under microwave irradiation, compared to hours required by conventional heating. semanticscholar.org This approach is highly relevant for the efficient synthesis of analogues of this compound. The synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties has also been reported using microwave assistance. ijpbs.com

The development of catalyst-free synthetic methods, particularly in aqueous media, is a significant goal in green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature.

Several catalyst-free methods for the synthesis of benzothiazole derivatives have been reported. For instance, the synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole has been achieved in water under microwave irradiation without any catalyst. researchgate.netrsc.org This highlights the potential for developing clean and efficient synthetic protocols.

Furthermore, a one-pot cascade synthesis of highly functionalized benzothiazoles has been accomplished through a three-component reaction of ortho-iodoanilines, acrylates, and aroyl isothiocyanates in the presence of water, promoted by an organic base. bris.ac.ukresearcher.liferesearchgate.net This transition-metal-free approach demonstrates the feasibility of constructing the benzothiazole scaffold under environmentally benign conditions. bris.ac.ukresearcher.liferesearchgate.net

| Green Approach | Key Features | Substrate/Reaction Example | Reference |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Condensation of 2-aminothiophenol (B119425) with aldehydes | nih.gov |

| Catalyst-Free (Aqueous) | No metal catalyst, use of water as solvent | Synthesis of benzo[d]imidazo[2,1-b]thiazoles | researchgate.netrsc.org |

| Transition-Metal-Free (Aqueous) | Avoids heavy metal catalysts | Three-component synthesis from ortho-iodoanilines | bris.ac.ukresearcher.liferesearchgate.net |

Advanced Derivatization Strategies for this compound

The 5-amino group in this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a library of analogues with potentially diverse biological activities.

Acylation of the amino group is a common and straightforward derivatization strategy. For example, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride to introduce a reactive handle for further functionalization. nih.gov This acylated intermediate can then react with various nucleophiles, such as amines or thiols, to generate a diverse set of derivatives. nih.gov

The synthesis of derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is often achieved by starting from a nitro-substituted benzothiazole. The nitro group can be reduced to an amino group after protection of the existing 2-amino group. This newly formed amino group can then be functionalized through acylation, sulfonylation, or addition to isocyanates or isothiocyanates. nih.gov

Furthermore, the 5-amino group can participate in condensation reactions to form Schiff bases, which can then be used as intermediates for the synthesis of more complex heterocyclic systems. nih.gov The amino group can also be transformed into other functional groups, providing a wide scope for structural modification. rsc.org

| Derivatization Reaction | Reagent Example | Resulting Functional Group/Scaffold |

| Acylation | Chloroacetyl chloride | N-Chloroacetylamino |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea/Thiourea formation | Isocyanate/Isothiocyanate | Urea/Thiourea |

| Schiff base formation | Aldehyde/Ketone | Imine |

| Heterocycle formation | Dicarbonyl compounds | Fused heterocyclic systems |

Transformations of the Amino Group (e.g., acylation, condensation, diazotization)

The amino group at the 5-position of the benzothiazole ring is a versatile handle for synthetic modifications, including acylation, condensation, and diazotization reactions. These transformations are crucial for the development of new benzothiazole derivatives with modified properties.

Acylation:

The acylation of the amino group on the benzothiazole ring is a common strategy to introduce various substituents. For instance, in a related compound, 2-amino-6-thiocyanatobenzothiazole, the amino group is readily acylated with chloroacetyl chloride to yield 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. rsc.org This reaction highlights the nucleophilic character of the amino group and its susceptibility to reaction with acylating agents. A similar reactivity is expected for the 5-amino group of this compound.

Researchers have also explored the acylation of 2-aminobenzothiazoles with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to produce N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides. nih.gov These reactions demonstrate the broad applicability of acylation in creating complex benzothiazole derivatives.

| Starting Material | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-Amino-6-thiocyanatobenzothiazole | Chloroacetyl chloride | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | rsc.org |

| 4,5,6-Trisubstituted 2-aminobenzothiazoles | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | N-1,3-Benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides | nih.gov |

Condensation:

Condensation reactions of the amino group, particularly with aldehydes and ketones, lead to the formation of Schiff bases (azomethines). These reactions are valuable for introducing new carbon-nitrogen double bonds and extending the conjugated system of the benzothiazole core. For example, the amino group of 2-aminobenzothiazole derivatives can be condensed with aromatic aldehydes. nih.gov In one study, the condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylic aldehyde was facilitated by microwave irradiation, significantly improving the reaction yield and time compared to conventional heating. nih.gov This suggests that the 5-amino group in this compound would similarly participate in condensation reactions to form the corresponding imines.

Diazotization:

Diazotization of the amino group on a heterocyclic ring, followed by coupling reactions, is a powerful method for synthesizing azo compounds. While specific studies on the diazotization of this compound are not prevalent, the diazotization of a structurally related compound, 2-amino-5-thiol-1,3,4-thiadiazole, has been reported. rdd.edu.iq In this process, the amino group is converted into a diazonium salt, which can then react with activated aromatic compounds to form various azo derivatives. rdd.edu.iq This indicates the potential for the 5-amino group of the target compound to undergo similar transformations to produce novel azo dyes containing the benzothiazole scaffold. The mechanism of diazotization involves the reaction of the amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the diazonium salt. rdd.edu.iq

Reactions of the Thiocyanate Group (e.g., cyclization, conversion to other sulfur functionalities)

The thiocyanate group at the 6-position is a versatile functional group that can participate in a range of reactions, including cyclizations and conversions to other sulfur-containing moieties.

Cyclization:

The thiocyanate group can act as an electrophilic center and participate in intramolecular cyclization reactions. For instance, the reaction of anilines with a thiocyanate group positioned ortho to the amino group can lead to in-situ cyclization, forming 1,3-benzothiazole-2-amines. nih.govacs.org This type of reaction underscores the potential of the thiocyanate group to be a precursor for the formation of fused heterocyclic rings. In the context of this compound, while the amino and thiocyanate groups are not ortho to each other on the same ring, the principle of the thiocyanate group's involvement in cyclization reactions is a key aspect of its reactivity.

Conversion to Other Sulfur Functionalities:

Aryl thiocyanates are valuable intermediates as they can be converted into a variety of other sulfur-containing functional groups. nih.gov These transformations significantly expand the synthetic utility of the thiocyanate moiety. Organosulfur compounds are important in medicinal chemistry and materials science, and the ability to convert the thiocyanate group makes it a strategic functionality in organic synthesis. nih.gov Examples of such conversions, although not specifically documented for this compound, are well-established for other aryl thiocyanates and include the formation of:

Thiophenols

Thioethers

Disulfides

Thioesters

S-Thiocarbamates

Sulfonyl cyanides

| Starting Functionality | Resulting Functionality | General Transformation |

|---|---|---|

| Aryl Thiocyanate (-SCN) | Thiophenol (-SH) | Reduction |

| Aryl Thiocyanate (-SCN) | Thioether (-SR) | Reaction with organometallic reagents or alkyl halides |

| Aryl Thiocyanate (-SCN) | Disulfide (-S-S-Ar) | Hydrolysis and oxidation |

| Aryl Thiocyanate (-SCN) | Thioester (-SCOR) | Reaction with acylating agents |

| Aryl Thiocyanate (-SCN) | S-Thiocarbamate (-SCONH2) | Hydrolysis |

| Aryl Thiocyanate (-SCN) | Sulfonyl cyanide (-SO2CN) | Oxidation |

These transformations provide access to a wide array of sulfur-containing benzothiazole derivatives, each with potentially unique chemical and biological properties.

Information regarding "this compound" is not available in the public domain.

Extensive research of scientific databases and public literature has yielded no specific information on the chemical reactivity and mechanistic transformations of the compound this compound. The topics outlined for discussion, including nucleophilic attack at the thiocyanate carbon, intramolecular cyclization reactions, rearrangements of the thiocyanate moiety, electrophilic reactions of the amino group, and the influence of the amino group on aromatic substitution, appear to be uncharacterized for this specific molecule in available literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions without resorting to speculation. The generation of an article would require experimental data and research findings that are not present in the searched sources. Further investigation into proprietary chemical databases or unpublished research may be necessary to obtain the required information.

Chemical Reactivity and Mechanistic Transformations of 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate

Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Core

The benzothiazole ring system is generally susceptible to electrophilic attack, primarily on the benzene (B151609) ring portion. The presence of the amino group at the 5-position and the thiocyanate (B1210189) group at the 6-position significantly influences the regioselectivity of these reactions. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. In the case of 5-Amino-1,3-benzothiazol-6-yl thiocyanate, the position para to the amino group is occupied by the thiocyanate group. Therefore, electrophilic substitution is anticipated to occur predominantly at the position ortho to the amino group, which is the 4-position.

The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than the unsubstituted benzothiazole. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to prevent side reactions involving the amino and thiocyanate groups.

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Amino-4-nitro-1,3-benzothiazol-6-yl thiocyanate |

| Bromination | Br₂/FeBr₃ | 5-Amino-4-bromo-1,3-benzothiazol-6-yl thiocyanate |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-6-thiocyanato-1,3-benzothiazole-4-sulfonic acid |

Note: The table is illustrative and based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Benzothiazole Core

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this compound, the thiocyanate group can be considered as a potential leaving group under certain conditions, although it is not a classic leaving group for SNAr reactions.

However, the thiazole (B1198619) part of the benzothiazole ring can be susceptible to nucleophilic attack, particularly at the 2-position, especially if a good leaving group is present. In the absence of a suitable leaving group on the aromatic ring, direct SNAr is unlikely. Transformations involving the displacement of the thiocyanate group by a strong nucleophile might be possible, but this would be a nucleophilic substitution at the thiocyanate group itself rather than a classic SNAr on the aromatic ring.

Reaction Kinetics and Thermodynamic Considerations for Transformations

The kinetics of electrophilic aromatic substitution reactions on this compound are expected to be faster than those on unsubstituted benzothiazole due to the activating effect of the amino group. The rate of reaction will be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.

Thermodynamically, the formation of the substituted product is generally favored in electrophilic aromatic substitution reactions as the aromaticity of the ring is restored. The relative stability of the possible intermediates (sigma complexes) will determine the major product. The intermediate leading to substitution at the 4-position is expected to be the most stable due to the resonance stabilization provided by the amino group.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Amino-1,3-benzothiazol-6-yl thiocyanate (B1210189), both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom, allowing for the precise assignment of the substitution pattern on the benzothiazole (B30560) core.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic and aromatic rings. The proton at the C2 position of the thiazole (B1198619) ring (H-2) would likely appear as a singlet in the downfield region. The two protons on the benzene (B151609) ring, H-4 and H-7, would appear as singlets, a characteristic feature of a 1,2,4,5-tetrasubstituted benzene ring system where the remaining adjacent protons have no ortho or meta coupling partners. The protons of the amino group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by identifying all eight carbon atoms in the molecule. The carbon of the thiocyanate group (-SCN) is expected to have a characteristic chemical shift, while the carbons of the benzothiazole ring would appear in the aromatic region. The chemical shifts of C-5 and C-6 would be directly influenced by the attached amino and thiocyanate groups, respectively.

| Predicted ¹H and ¹³C NMR Data for 5-Amino-1,3-benzothiazol-6-yl Thiocyanate | ||

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~9.0 (s, 1H) | - |

| H-4 | ~7.5 (s, 1H) | - |

| H-7 | ~8.0 (s, 1H) | - |

| NH₂ | ~5.5 (br s, 2H) | - |

| C-2 | - | ~155.0 |

| C-4 | - | ~116.0 |

| C-5 | - | ~145.0 |

| C-6 | - | ~110.0 |

| C-7 | - | ~125.0 |

| C-3a | - | ~152.0 |

| C-7a | - | ~130.0 |

| SCN | - | ~112.0 |

Note: Data are hypothetical and predicted based on known chemical shift ranges for analogous structures. Solvent: DMSO-d₆.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, significant COSY correlations are not expected between the isolated aromatic protons (H-2, H-4, H-7), confirming their lack of ortho or meta relationships. A correlation might be observed between the NH₂ protons and the H-4 proton under certain conditions, indicating their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for C-2, C-4, and C-7 based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial relationships. A NOESY spectrum would show a cross-peak between the NH₂ protons and the H-4 proton, confirming that the amino group is located at the C-5 position, adjacent to C-4.

| Predicted Key 2D NMR Correlations | |

| Experiment | Expected Key Correlations |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-7 ↔ C-7 |

| HMBC | H-2 → C-3a, C-7a |

| H-4 → C-5, C-6, C-7a | |

| H-7 → C-5, C-3a | |

| NH₂ → C-4, C-5, C-6 | |

| NOESY | NH₂ ↔ H-4 |

Note: Data are hypothetical and predicted.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. By analyzing the chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can differentiate between crystalline forms and provide insights into the molecular arrangement within the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of a newly synthesized compound. It measures the mass of the molecular ion with very high precision (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, HRMS would be used to confirm the molecular formula C₈H₅N₃S₂.

| HRMS Data for C₈H₅N₃S₂ | |

| Parameter | Value |

| Molecular Formula | C₈H₅N₃S₂ |

| Calculated Exact Mass ([M+H]⁺) | 208.0001 |

| Hypothetical Found Mass | 208.0003 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 208) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways would include the loss of the thiocyanate group, cleavage of the thiazole ring, or loss of small molecules like HCN. This detailed fragmentation map helps to confirm the connectivity of the atoms within the molecule.

| Predicted MS/MS Fragmentation Data | ||

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 208 | 181 | HCN (Hydrogen Cyanide) |

| 208 | 150 | SCN (Thiocyanate radical) + H |

| 208 | 135 | CS₂ (Carbon Disulfide) + NH₂ |

| 181 | 135 | CS (Carbon Monosulfide) |

Note: Data are hypothetical and predicted based on common fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying specific functional groups and studying intermolecular interactions, such as hydrogen bonding.

For this compound, the IR and Raman spectra would display characteristic bands confirming the presence of the key functional groups:

Amino (NH₂) group: Symmetric and asymmetric N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these peaks to broaden and shift.

Thiocyanate (-SCN) group: A sharp, strong absorption band corresponding to the C≡N triple bond stretch is a key diagnostic peak, typically appearing in the 2100-2200 cm⁻¹ region.

Benzothiazole ring: Characteristic C=N stretching vibrations of the thiazole ring would be observed around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching bands would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-S stretching vibrations are typically weaker and found in the fingerprint region (600-800 cm⁻¹).

Comparing the IR and Raman spectra provides complementary information due to their different selection rules, allowing for a more complete vibrational assignment.

| Predicted Vibrational Spectroscopy Data | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C≡N stretch (thiocyanate) | 2100 - 2200 |

| C=N stretch (thiazole ring) | 1600 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| N-H bend | 1550 - 1640 |

| C-S stretch | 600 - 800 |

Note: Data are hypothetical and predicted based on characteristic group frequencies.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence for Electronic Transitions and Optical Properties

The electronic spectrum of this compound is expected to be dominated by the benzothiazole chromophore, which is modified by the electron-donating amino group. This combination often leads to interesting photophysical properties, including strong absorption in the UV-visible region and significant fluorescence.

UV-Visible Absorption: The absorption spectrum arises from the promotion of electrons from lower to higher energy molecular orbitals (e.g., π→π* transitions). For benzothiazole derivatives, intense absorption bands are typically observed in the UV region. researchgate.net The introduction of an amino group (an auxochrome) onto the benzothiazole ring system generally causes a bathochromic shift (red-shift) of the absorption maximum (λₘₐₓ) to longer wavelengths and an increase in the molar absorptivity. researchgate.net This is due to intramolecular charge transfer (ICT) character, where the amino group donates electron density to the benzothiazole core upon electronic excitation. The position of the absorption band is strongly influenced by the substitution pattern on the aromatic rings. researchgate.net For example, studies on various 2-aminobenzothiazole (B30445) derivatives show a wide range of absorption from 200 nm to over 400 nm depending on the specific structure. researchgate.netmdpi.com

Fluorescence Emission: Many benzothiazole derivatives are highly fluorescent, a property that is valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comrsc.org The emission properties are also governed by the nature and position of substituents. Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.

Benzothiazoles bearing amino groups, particularly in a 2-(2'-aminophenyl)benzothiazole arrangement, are known to exhibit large Stokes shifts. mdpi.comnih.gov This phenomenon is often attributed to an excited-state intramolecular proton transfer (ESIPT) process, where a proton from the amino group is transferred to the nitrogen atom of the thiazole ring in the excited state. rsc.org This creates a transient tautomeric species with a different electronic structure, which then emits a photon at a significantly red-shifted wavelength before reverting to its original form in the ground state. rsc.org The substitution of strong electron-donating groups on aminophenyl benzothiazole derivatives has been shown to result in emission wavelengths over 600 nm. nih.gov

| Compound Type | Typical λₘₐₓ (nm) | Typical λₑₘ (nm) | Key Features |

| Benzothiazole Derivatives | 340–410 | 400–550 | Strong absorption and fluorescence. researchgate.net |

| 2-(2'-Aminophenyl)benzothiazole Derivatives | 350–400 | 540–650 | Large Stokes shift, potential for ESIPT. mdpi.comnih.gov |

| Substituted 2-Aminobenzothiazoles | 360–450 | 360–660 | Tunable properties based on substituents. mdpi.comrsc.org |

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com Such an analysis for this compound would provide invaluable information on its molecular conformation, crystal packing, and non-covalent interactions.

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming its planarity or any deviations thereof. The benzothiazole unit itself is a rigid, planar system. The orientation of the amino and thiocyanate substituents relative to this core would be precisely determined.

The data obtained would also include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of molecules in the solid state. It is also possible that this compound could exhibit polymorphism—the ability to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and their identification is critical in materials science and pharmaceutical development. Powder X-ray diffraction (PXRD) is a key technique used to identify crystalline phases and analyze polymorphism. nih.gov

The crystal structure elucidates the network of intermolecular interactions that stabilize the solid-state assembly. For this compound, hydrogen bonds are expected to be the most significant directional interactions. nih.govnih.gov

The primary amino group is an excellent hydrogen bond donor, with two N–H protons capable of forming bonds with suitable acceptor atoms. The nitrogen atom of the thiazole ring and the nitrogen atom of the thiocyanate group are potential hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: In related structures like 2-(2'-aminophenyl)benzothiazole, a strong intramolecular hydrogen bond is often observed between one of the amino group's hydrogens and the nitrogen atom of the thiazole ring (N–H···N). mdpi.com This interaction contributes to the planarity of the molecule.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds. The second N–H proton of the amino group is available to form connections to neighboring molecules. Acceptor sites on adjacent molecules could include the thiazole nitrogen, the thiocyanate nitrogen, or the sulfur atoms. Common hydrogen bonding motifs in amino-substituted heterocyclic crystals include N–H···N and N–H···O (if solvent molecules like water or DMSO are present). mdpi.comnih.gov

These interactions create supramolecular architectures, such as chains, sheets, or three-dimensional networks, which dictate the material's properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intramolecular Hydrogen Bond | –NH₂ | Thiazole N | N···N ≈ 2.6–2.8 | Enforces molecular planarity. mdpi.com |

| Intermolecular Hydrogen Bond | –NH₂ | Thiazole N | N···N ≈ 2.8–3.2 | Links molecules into chains or dimers. |

| Intermolecular Hydrogen Bond | –NH₂ | Thiocyanate N | N···N ≈ 2.9–3.3 | Contributes to crystal packing. |

| π–π Stacking | Benzothiazole Ring | Benzothiazole Ring | ≈ 3.3–3.8 | Stabilizes layered structures. nih.gov |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the specific computational and theoretical investigation of the compound This compound . While extensive research exists on the computational analysis of the broader benzothiazole class of compounds, studies focusing explicitly on the electronic structure, reactivity, and molecular dynamics of this particular isomer are not present in the public domain.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations are routinely used to predict molecular geometries, electronic properties, spectroscopic signatures, and behavior in solution. Such studies have been performed on numerous substituted benzothiazoles, providing valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

However, the specific arrangement of an amino group at the 5-position and a thiocyanate group at the 6-position of the benzothiazole core is what defines the target molecule. The electronic and steric effects of these substituents in these precise locations are unique and cannot be accurately extrapolated from studies on other isomers, such as those with substituents at the 2-position or different groups on the benzene ring.

Without dedicated research on This compound , it is not possible to provide scientifically accurate and detailed findings for the following areas of investigation as requested:

Computational and Theoretical Investigations of 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 5-Amino-1,3-benzothiazol-6-yl thiocyanate (B1210189) are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential mechanistic insights into its molecular activity based on studies of analogous benzothiazole (B30560) derivatives.

QSAR models for benzothiazole-containing compounds often reveal the importance of various molecular descriptors in determining their biological efficacy. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For a molecule like 5-Amino-1,3-benzothiazol-6-yl thiocyanate, key descriptors likely to influence its activity include:

Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The amino (-NH2) group at position 5 is an electron-donating group, which can influence the electron density of the benzothiazole ring system. The thiocyanate (-SCN) group at position 6 is an electron-withdrawing group, further modulating the electronic properties of the molecule. The interplay of these substituents would significantly impact its ability to interact with biological targets.

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The benzothiazole core is relatively hydrophobic, while the amino group can contribute to hydrophilic interactions.

By analyzing QSAR models of similar compounds, it can be inferred that the biological activity of this compound would likely be sensitive to modifications of both the amino and thiocyanate groups, as these would alter the key descriptors mentioned above.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand, such as this compound, and a target protein.

The benzothiazole scaffold can participate in π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding site. The amino group at position 5 is capable of forming hydrogen bonds with appropriate donor or acceptor residues. The thiocyanate group at position 6, with its linear geometry and electronegative nitrogen and sulfur atoms, can also engage in hydrogen bonding or other electrostatic interactions.

The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of the interaction between the ligand and the protein. For this compound, the predicted binding affinity would depend on the specific protein target and the complementarity of its binding pocket to the ligand's physicochemical properties. In studies of similar benzothiazole-thiazole hybrids, docking scores have been instrumental in identifying competitive inhibitors of enzymes like p56lck. biointerfaceresearch.com

A representative table of predicted binding affinities for analogous compounds from docking studies is presented below. It is important to note that these values are for related structures and serve as an illustrative example.

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzothiazole-Thiazole Hybrid 1 | p56lck | -8.5 |

| Benzothiazole-Thiazole Hybrid 2 | p56lck | -8.2 |

| Benzothiazole-Thiazole Hybrid 3 | p56lck | -7.9 |

This table is illustrative and based on data for analogous compounds.

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues that are crucial for the interaction. These "hotspots" are regions in the binding pocket where the ligand forms strong and specific interactions.

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor and could interact with acidic residues like Aspartate (Asp) or Glutamate (Glu), or with the backbone carbonyl oxygen of the protein. The nitrogen atom of the thiocyanate group (-SCN) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring of the benzothiazole core is expected to form hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe).

π-Stacking: The aromatic benzothiazole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

A hypothetical representation of key interactions is provided in the table below, based on findings from related benzothiazole derivatives.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Hydrophobic Interactions | Leu, Ile, Val, Ala, Met, Phe, Trp, Pro |

| π-π Stacking | Phe, Tyr, Trp, His |

This table is a hypothetical representation based on studies of analogous compounds.

Cheminformatics Approaches for Exploring Chemical Space and Analogue Design

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. These approaches are invaluable for exploring the chemical space around a lead compound like this compound and for designing novel analogues with improved properties.

One common cheminformatics technique is similarity searching , where databases of chemical structures are screened to identify compounds with similar structural features to the query molecule. This can help in identifying existing compounds with potentially similar biological activities.

Another powerful approach is virtual screening , where large libraries of compounds are computationally docked into a target protein's binding site to identify potential hits. This can be followed by more rigorous computational analyses and experimental validation.

For analogue design, computational tools can be used to perform in-silico modifications to the structure of this compound. For example, different substituents can be introduced at various positions on the benzothiazole ring, and their effects on the predicted binding affinity and ADME properties can be evaluated. This allows for the rational design of new molecules with potentially enhanced efficacy and better drug-like properties.

The exploration of the chemical space around this compound could involve generating a virtual library of derivatives by modifying the amino and thiocyanate groups or by adding substituents to the benzene ring. These virtual compounds can then be subjected to QSAR and molecular docking studies to prioritize the most promising candidates for synthesis and biological testing.

Mechanistic Biological Investigations and Target Engagement of 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate Strictly Preclinical, Molecular/cellular, No Clinical Data

In Vitro Enzyme Inhibition Studies: Specificity, Kinetics, and Mechanism of Action

No published studies were identified that specifically investigate the in vitro enzyme inhibitory activity of 5-Amino-1,3-benzothiazol-6-yl thiocyanate (B1210189). Consequently, there is no information regarding its molecular targets, binding sites, or the kinetics of its interaction with any specific enzymes.

There is no available data identifying the specific molecular targets or binding sites for 5-Amino-1,3-benzothiazol-6-yl thiocyanate.

Due to the absence of enzyme inhibition studies, the kinetic parameters (e.g., IC₅₀, Kᵢ, mechanism of inhibition) for this compound have not been determined.

Receptor Binding Profiling and Ligand-Target Interactions

No research has been published detailing the receptor binding profile of this compound.

Information on the binding affinity (e.g., Kₐ, Kₑ) and selectivity of this compound for any biological receptor is currently unavailable.

There is no evidence to suggest whether this compound acts as an allosteric modulator at any receptor.

Cell-Based Mechanistic Assays for Intracellular Pathway Modulation (e.g., apoptosis, cell cycle, signaling)

Specific cell-based mechanistic assays investigating the effects of this compound on intracellular pathways such as apoptosis, cell cycle progression, or signal transduction have not been reported in the scientific literature. While other benzothiazole (B30560) derivatives have been shown to induce apoptosis through pathways like the PI3K/AKT signaling cascade, these findings cannot be attributed to this compound without direct experimental evidence.

Analysis of Cellular Responses at a Molecular Level (e.g., protein expression, phosphorylation)

Preclinical investigations into the molecular mechanisms of benzothiazole derivatives have revealed significant effects on cellular signaling pathways critical to cancer cell proliferation and survival. While direct studies on this compound are limited, research on analogous structures provides insights into its potential molecular activities. For instance, a novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by modulating key proteins in survival pathways. nih.gov Treatment with PB11 led to a downregulation of the protein expression of PI3K and AKT, crucial components of a signaling cascade that promotes cell survival and proliferation. nih.gov

Furthermore, studies on other benzothiazole compounds, such as YLT322, have demonstrated an impact on the phosphorylation status of critical signaling proteins. In HepG2 cells, YLT322 treatment resulted in the downregulation of phosphorylated p42/44 MAPK and phosphorylated Akt. nih.gov This inhibition of phosphorylation is significant as these kinases are often hyperactivated in cancer, leading to uncontrolled cell growth.

In the context of colorectal cancer, another novel benzothiazole derivative has been observed to induce apoptosis through a pathway involving the Bcl-2 family of proteins. nih.gov This compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the mitochondrial apoptotic cascade. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-9, was also observed, confirming the induction of apoptosis at a molecular level. nih.govnih.gov

These findings from related benzothiazole derivatives suggest that this compound may exert its biological effects through similar mechanisms, including the modulation of protein expression and phosphorylation within key cellular signaling pathways. However, direct experimental validation on this specific compound is necessary to confirm these hypotheses.

Table 1: Observed Molecular Responses to Benzothiazole Derivatives in Preclinical Studies

| Benzothiazole Derivative | Cell Line(s) | Key Molecular Effects | Reference(s) |

| PB11 | U87, HeLa | Downregulation of PI3K and AKT protein expression; Upregulation of caspase-3 and cytochrome c. | nih.gov |

| YLT322 | HepG2 | Downregulation of phosphorylated p42/44 MAPK and phosphorylated Akt; Increased Bax/Bcl-2 ratio; Activation of caspases-3 and -9. | nih.gov |

| Unnamed Benzothiazole Derivative | Colorectal Cancer Cells | Upregulation of Bax; Downregulation of Bcl-2. | nih.gov |

Investigation of Specific Cellular Processes (e.g., cell death pathways, mitochondrial dysfunction)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Preclinical studies on various benzothiazole derivatives have consistently pointed towards the engagement of the mitochondrial intrinsic pathway of apoptosis. nih.govnih.gov This pathway is initiated by cellular stress and converges on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).

One of the hallmark events of the mitochondrial pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov This release is tightly regulated by the Bcl-2 family of proteins. nih.gov Studies on a novel benzothiazole derivative in colorectal cancer cells have shown that the compound disrupts the balance of these proteins, leading to mitochondrial dysfunction. nih.gov Similarly, the benzothiazole derivative YLT322 was found to induce the release of cytochrome c in HepG2 cells. nih.gov

Mitochondrial dysfunction in response to benzothiazole derivatives is not limited to cytochrome c release. It has been observed that these compounds can also induce an increase in reactive oxygen species (ROS). nih.gov The accumulation of ROS can further damage mitochondrial components and amplify the apoptotic signal. nih.gov Another indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential (ΔΨm), which has been observed in cells treated with benzothiazole derivatives. nih.gov

The activation of the mitochondrial pathway ultimately leads to the activation of a cascade of caspases. Specifically, the release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3. nih.govnih.gov The activation of both caspase-9 and caspase-3 has been documented in response to treatment with benzothiazole derivatives like YLT322 and PB11, confirming the involvement of the mitochondrial cell death pathway. nih.govnih.gov It is noteworthy that in the case of YLT322, caspase-8, a key initiator of the extrinsic death receptor pathway, was not activated, further underscoring the specific involvement of the mitochondrial pathway. nih.gov

Given this body of evidence from structurally related compounds, it is plausible that this compound may also induce cell death through the induction of mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

Identification of Pharmacophore Features Critical for Activity

While a specific pharmacophore model for this compound has not been explicitly defined in the available literature, analysis of various benzothiazole derivatives allows for the inference of key structural features important for biological activity. A pharmacophore model for a series of benzothiazolylpyrimidine-5-carboxamides with anti-tubercular activity suggested that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor are essential for activity. researchgate.net

For the broader class of 2-aminobenzothiazoles, the benzothiazole nucleus itself is considered a critical pharmacophore. nih.gov The planarity and aromaticity of this bicyclic system are thought to be crucial for interactions with biological targets. The amino group at the 2-position is a key functional group that can participate in hydrogen bonding and can be readily modified to modulate activity and physicochemical properties. nih.gov

Substituents on the benzene (B151609) ring of the benzothiazole core play a significant role in determining the biological activity. For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles with antibacterial activity against S. aureus, the position of a chloro substituent on the benzene ring was explored. nih.gov Moving the chloro group from the 6-position to the 5-position did not significantly affect the activity, suggesting some flexibility in the positioning of halogen substituents in this region. nih.gov However, the complete removal of the chloro and methyl groups led to a substantial loss of activity, indicating the importance of substitution on the benzene ring for target engagement. nih.gov

Impact of Functional Group Modifications on Target Engagement and Selectivity

Modifications of the functional groups on the benzothiazole scaffold have a profound impact on biological activity, target engagement, and selectivity.

Substitution at the 2-Amino Group: The amino group at the 2-position of the benzothiazole ring is a common site for modification. In a series of anti-tubercular compounds, the 2-amino group was acylated with a chloroacetyl group, which then served as a handle to introduce other moieties. researchgate.net For example, condensation with (E)-5-arylidenethiazolidine-2,4-diones yielded compounds with moderate to good anti-tubercular activity. researchgate.net This highlights that the nature of the substituent on the 2-amino group is a key determinant of activity. In another study, the removal of a furan (B31954) amide group from the 2-amino position resulted in a five-fold loss of activity against S. aureus. nih.gov

Substitution on the Benzene Ring: As previously mentioned, substitutions on the benzene portion of the benzothiazole core are critical. In the case of 2-amino-6-thiocyanato benzothiazole derivatives, the thiocyanate group at the 6-position is a key feature. researchgate.net While the direct impact of the 5-amino group in the target compound is not detailed in the available literature, studies on other 5-substituted 2-aminobenzothiazoles indicate that this position is amenable to modification to enhance inhibitory potency and modulate the antibacterial spectrum. nih.gov For instance, moving a chloro substituent from the 6- to the 5-position in a different series of compounds did not significantly alter activity, suggesting that these positions may be electronically and sterically similar in terms of their contribution to binding. nih.gov

Rational Design of Analogues Based on Mechanistic Insights and SAR

The rational design of analogues of this compound can be guided by the structure-activity relationships observed for related benzothiazole derivatives and insights into their mechanisms of action. A key strategy in drug design is bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Based on the importance of the substitution pattern on the benzothiazole core, analogues could be designed by modifying the substituents at the 5- and 6-positions. For example, the 5-amino group could be acylated or alkylated to explore the impact on target binding. The 6-thiocyanate group could be replaced with other electron-withdrawing groups or bioisosteres to probe the electronic requirements at this position.

Molecular hybridization is another powerful strategy in drug design, involving the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a dual mechanism of action. nih.gov Given that various benzothiazole derivatives have shown promise as anti-tubercular and anticancer agents, analogues of this compound could be designed by incorporating other known antitubercular or anticancer pharmacophores. For instance, the synthesis of acetamide-linked benzothiazole derivatives has been reported, where the acetamide (B32628) linker serves to connect the benzothiazole core to other heterocyclic systems like thiazolidinediones. researchgate.net

Furthermore, considering that some benzothiazole derivatives induce apoptosis via the mitochondrial pathway, analogues could be rationally designed to enhance this activity. nih.gov This could involve modifications aimed at increasing the compound's ability to modulate the expression or function of Bcl-2 family proteins or to promote the generation of reactive oxygen species within cancer cells.

Development of Molecular Probes and Chemical Tools for Biological Pathway Elucidation

While specific molecular probes derived from this compound have not been reported, the benzothiazole scaffold itself has been utilized in the development of chemical tools for biological research. The inherent fluorescence of some benzothiazole derivatives makes them attractive candidates for the development of fluorescent probes. nih.gov

For example, a novel benzothiazole-based fluorescent probe has been designed and synthesized for the detection of specific metal ions. nih.gov This demonstrates the feasibility of modifying the benzothiazole core to create sensors for biologically relevant species. Such probes can be invaluable for studying the role of these species in various cellular processes.

In the context of elucidating the biological pathways affected by this compound, analogues could be synthesized with reporter tags, such as fluorescent dyes or biotin. nih.gov A biotinylated derivative, for instance, could be used in pull-down assays to identify the protein targets of the compound within a cell lysate. A fluorescently labeled analogue could be used in cellular imaging studies to visualize the subcellular localization of the compound and its potential accumulation in specific organelles, such as the mitochondria, which would be consistent with a mechanism involving mitochondrial dysfunction. nih.gov The development of such molecular probes would be a critical step in definitively identifying the molecular targets and elucidating the detailed mechanism of action of this compound.

Affinity Probes for Target Identification

There is currently no available research detailing the design, synthesis, or application of affinity probes derived from this compound for the purpose of target identification. Affinity probes are powerful tools in chemical biology, designed to specifically bind to a biological target, thereby enabling its isolation and identification. The development of such a probe would typically involve modifying the core structure of this compound to incorporate a reactive group for covalent linkage to the target protein and a reporter tag (e.g., biotin) for subsequent detection and purification. However, no studies describing these modifications or their application in proteomics or target discovery have been published.

Table 1: Summary of Research Findings on Affinity Probes

| Probe Derivative | Target Investigated | Key Findings | Reference |

| Data Not Available | Data Not Available | No published studies were found. | N/A |

Advanced Applications and Future Research Directions for 5 Amino 1,3 Benzothiazol 6 Yl Thiocyanate

Potential in Advanced Organic Synthesis as a Versatile Building Block

5-Amino-1,3-benzothiazol-6-yl thiocyanate (B1210189) is a promising and versatile building block in organic synthesis due to the presence of multiple reactive sites. nih.gov The 2-aminobenzothiazole (B30445) scaffold is highly reactive and allows for easy functionalization of both the C2-NH2 group and the benzene (B151609) ring, making it a powerful tool for designing a wide variety of aromatic azoles. nih.govnih.gov The amino group can undergo a variety of reactions, including acylation, sulfonylation, and addition to isocyanates or isothiocyanates, allowing for the introduction of diverse functional groups. nih.gov

The thiocyanate group (-SCN) is a particularly useful functional moiety. It can be converted into a range of other sulfur-containing groups, such as thiols, thioethers, and disulfides. nih.gov This versatility makes aryl thiocyanates valuable intermediates for the synthesis of pharmaceuticals and materials. nih.gov For instance, the thiocyanate group can participate in cyclization reactions to form other heterocyclic systems. A green mechanochemical method has been developed for the thiocyanation of anilines, which can lead to the formation of 1,3-benzothiazol-2-amines through in situ cyclization. nih.govacs.org This highlights the potential for intramolecular reactions involving the amino and thiocyanate groups of 5-Amino-1,3-benzothiazol-6-yl thiocyanate to generate novel polycyclic structures.

The combination of the reactive amino group and the versatile thiocyanate functionality on the stable benzothiazole (B30560) core makes this compound a valuable starting material for the construction of complex molecules with potential biological activity. ijsrst.com Its utility as a building block is further enhanced by the development of modern synthetic methods, including green chemistry approaches, that allow for efficient and environmentally friendly transformations of benzothiazole derivatives. mdpi.com